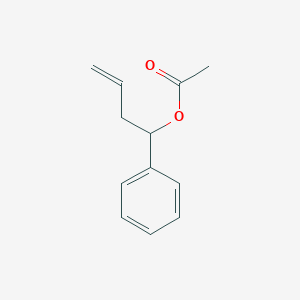

1-phenylbut-3-enyl Acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2833-34-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-phenylbut-3-enyl acetate |

InChI |

InChI=1S/C12H14O2/c1-3-7-12(14-10(2)13)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |

InChI Key |

WBXXWMXZAMOOGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CC=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Phenylbut 3 Enyl Acetate

Classical and Established Synthetic Routes to 1-phenylbut-3-enyl Acetate (B1210297)

Traditional methods for synthesizing 1-phenylbut-3-enyl acetate primarily rely on the functionalization of its corresponding alcohol precursor or the construction of the core structure from simpler phenyl and alkenyl moieties.

The most direct and established method for preparing this compound is the esterification of its parent alcohol, 1-phenylbut-3-en-1-ol. beilstein-journals.orgcymitquimica.comnih.gov This transformation can be accomplished using several protocols, including enzymatic and standard chemical methods.

Lipase-catalyzed acylation represents a mild and selective method for this esterification. In a typical procedure, racemic 1-phenylbut-3-en-1-ol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) enzyme in an organic solvent like diisopropyl ether. beilstein-journals.org This chemoenzymatic approach is particularly valued for its ability to perform kinetic resolutions, yielding enantiomerically enriched products. For example, the reaction can be optimized to produce (R)-1-phenylbut-3-en-1-yl acetate. beilstein-journals.org

Standard chemical esterification offers a more conventional route. The reaction of 1-phenylbut-3-en-1-ol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) effectively yields the acetate ester. researchgate.net The reaction is often facilitated by a base, such as pyridine (B92270) or N-ethyldiisopropylamine, to neutralize the acidic byproduct. beilstein-journals.org For instance, the related compound 1-phenylbut-3-enyl acrylate (B77674) was synthesized in high yield by treating the alcohol with acryloyl chloride in dichloromethane (B109758) (CH2Cl2) with N-ethyldiisopropylamine at 0 °C, followed by warming to room temperature. beilstein-journals.org A similar strategy can be applied for the synthesis of the acetate.

The following table summarizes representative esterification conditions.

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Vinyl Acetate | Lipase | Diisopropyl ether | Varies | - | beilstein-journals.org |

| Acetic Anhydride | DMAP (catalytic) | Dichloromethane | Room Temp. | High | researchgate.net |

| Acryloyl Chloride | N-ethyldiisopropylamine | Dichloromethane | 0 °C to RT | 95% (for acrylate) | beilstein-journals.org |

| Acetyl Chloride | Pyridine | Diethyl ether | Ice bath to RT | High |

Table 1: Comparison of Esterification Methods for 1-phenylbut-3-en-1-ol and related compounds.

An alternative to direct esterification involves the multi-step construction of the target molecule from basic aromatic and aliphatic precursors. A notable example is a five-step synthesis starting from 4-chlorobutyryl chloride and benzene (B151609). researchgate.net

This synthetic sequence begins with the Friedel–Crafts acylation of benzene to form 4-chloro-1-phenylbutan-1-one. The α-methylene group of this ketone is then oxidized to a 1,2-diketone in a three-step process:

Bromination: The ketone is brominated at the α-position.

Hydroxylation: The resulting α-bromoketone undergoes substitution with lithium hydroxide (B78521) to form an α-hydroxyketone.

Oxidation: The α-hydroxyketone is oxidized using an agent like potassium dichromate to yield 4-chloro-1-phenylbutane-1,2-dione.

The final step is the dehydrochlorination of this intermediate, which simultaneously introduces the double bond to form 1-phenylbut-3-ene-1,2-dione. Although this specific route leads to a dione, subsequent selective reduction and acetylation could theoretically produce this compound, showcasing a strategy that builds the molecule's core structure through extensive modification of simpler phenyl and alkyl systems. researchgate.net

Modern Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry increasingly utilizes transition-metal catalysis to achieve high efficiency and selectivity. Palladium and ruthenium catalysts, in particular, have enabled sophisticated strategies for the synthesis of complex molecules like this compound and its precursors.

Catalytic methods offer elegant solutions for forming the carbon-carbon and carbon-oxygen bonds required for the target structure, often with excellent control over stereochemistry.

Palladium catalysis is a cornerstone of modern organic synthesis, with applications in cross-coupling, functionalization, and isomerization reactions relevant to the synthesis of this compound. smolecule.com

One powerful strategy involves the palladium-catalyzed allylic substitution, where an allylic acetate can be coupled with various nucleophiles. diva-portal.org For instance, palladium catalysts can facilitate the reaction between an allylacetate and a diboron (B99234) reagent to generate a transient allylboronate in situ. This intermediate can then react with an aldehyde, such as benzaldehyde (B42025), to form a homoallylic alcohol like 1-phenylbut-3-en-1-ol, the direct precursor to the target acetate. diva-portal.org This one-pot process demonstrates the power of palladium to orchestrate tandem reactions for efficient molecule construction.

Palladium-catalyzed carbonylation also presents a viable route. The carbonylation of allylic alcohols like 3-phenylbut-1-en-3-ol with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex can produce β,γ-unsaturated esters. google.com This method directly functionalizes the allylic system to create an ester moiety.

Furthermore, palladium catalysts are used in carboamination and carboetherification reactions of butenylamine or butenyl alcohol derivatives, highlighting their utility in functionalizing the butenyl scaffold to build complexity. nih.gov

| Catalytic Strategy | Palladium Catalyst (Example) | Reactants | Product Type | Reference |

| In Situ Allylboration | Pd₂(dba)₃ | Allylacetate, Diboron, Benzaldehyde | Homoallylic Alcohol | diva-portal.org |

| Carbonylation | PdCl₂/Phosphine Complex | 3-Phenylbut-1-en-3-ol, CO, Ethanol (B145695) | β,γ-Unsaturated Ester | google.com |

| Carboamination | Pd₂(dba)₃/PtBu₃•HBF₄ | N-Boc-O-(but-3-enyl)hydroxylamine, ArBr | Isoxazolidine | nih.gov |

Table 2: Overview of Palladium-Catalyzed Strategies for Precursors or Analogs.

Olefin metathesis, particularly using well-defined ruthenium alkylidene catalysts (e.g., Grubbs' catalysts), is a powerful method for forming carbon-carbon double bonds. uzh.chcaltech.edu This reaction can be strategically employed to generate precursors for this compound.

Cross-metathesis (CM) between two different olefins is a key application. caltech.edu A plausible route to a precursor like 1-phenylbut-3-en-1-ol involves the cross-metathesis of styrene (B11656) with an appropriate alcohol-containing olefin, such as 3-buten-1-ol. While such reactions can be complicated by the formation of homodimers, selectivity can often be achieved by using an excess of one reagent or by choosing olefins with different electronic properties and steric hindrances. caltech.edu

Ring-closing metathesis (RCM) is another relevant transformation. Although RCM forms cyclic compounds, it has been successfully applied to diene substrates derived from 1-phenylbut-3-en-1-ol, demonstrating the compatibility of ruthenium catalysts with this molecular framework. beilstein-journals.orgnih.gov For example, 1-phenylbut-3-enyl acrylate can undergo RCM to form a cyclic product. beilstein-journals.org The reverse reaction, ring-opening metathesis, could potentially be used to generate the desired acyclic structure from a suitable cyclic precursor. The development of highly active and stable ruthenium catalysts has made these transformations reliable tools in complex synthesis. google.com

| Metathesis Type | Catalyst (Example) | Reactants (Conceptual) | Potential Product | Reference |

| Cross-Metathesis (CM) | Grubbs' Second Generation Catalyst | Styrene, 3-Buten-1-ol | 4-Phenylbut-3-en-1-ol | caltech.educaltech.edu |

| Ring-Closing Metathesis (RCM) | Hoveyda-Grubbs Catalyst | 1-Phenylbut-3-enyl acrylate | Dihydropyranone derivative | beilstein-journals.org |

Table 3: Ruthenium-Based Metathesis Strategies for Precursor Generation.

Transition-Metal-Catalyzed Transformations for Controlled Synthesis

Emerging Organometallic Approaches

Modern organic synthesis has increasingly relied on organometallic catalysis to achieve high efficiency and selectivity. In the context of this compound and its precursors, palladium-catalyzed reactions are particularly prominent. Palladium-catalyzed allylic substitution reactions, for instance, provide a powerful means to form C-C, C-N, and C-O bonds. acs.org The development of these reactions for substrates similar to this compound, such as cinnamyl acetate or 4-phenylbut-3-en-2-yl acetate, demonstrates the potential for achieving high regio- and enantioselectivity through the careful design of chiral ligands. acs.org Furthermore, palladium catalysts have been employed for the isomerization of related alkene structures, indicating their utility in modifying the carbon skeleton. rsc.org

Indium-mediated reactions represent another significant organometallic approach, particularly for the synthesis of the precursor alcohol or amine. Barbier-type allylation reactions using indium can efficiently couple an aldehyde, like benzaldehyde, with an allyl halide to form the homoallylic alcohol, 1-phenylbut-3-en-1-ol. researchgate.netntu.edu.sg This method is valued for its operational simplicity and tolerance of various functional groups.

Historically, organomercury compounds played a crucial role in the formation of carbon-carbon bonds through reactions like oxymercuration and transmetalation. thieme-connect.de While their use has declined due to high toxicity and environmental concerns, they represent a foundational aspect of organometallic chemistry that paved the way for many modern catalytic systems. thieme-connect.de

Organocatalytic and Biocatalytic Pathways to this compound

In the pursuit of greener and more selective chemical manufacturing, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. utupub.fi Biocatalysis, the use of enzymes as catalysts, is particularly advantageous for its exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. utupub.firsc.org These methods are central to the production of enantiomerically pure forms of this compound and its precursors.

Enantioselective Chemoenzymatic Synthesis of Chiral this compound

Chemoenzymatic synthesis strategically combines chemical and enzymatic steps to construct complex chiral molecules efficiently. A common strategy for producing chiral this compound begins with the chemical synthesis of the racemic precursor, 1-phenylbut-3-en-1-ol. beilstein-journals.org This can be achieved via a Barbier-type reaction between benzaldehyde and allyl bromide using zinc powder. beilstein-journals.org The resulting racemic alcohol then undergoes an enzymatic resolution step to separate the enantiomers. beilstein-journals.org

Another chemoenzymatic route involves the enantioselective hydrolysis of racemic this compound. researchgate.net In this process, a biocatalyst, such as whole cells of Candida parapsilosis ATCC 7330, selectively hydrolyzes one enantiomer of the acetate, yielding an enantiomerically enriched alcohol and the unreacted acetate enantiomer. researchgate.net This approach has proven effective for producing optically pure allylic alcohols from their corresponding esters. researchgate.net Similarly, the precursor amine, (S)-1-phenylbut-3-enylamine, can be synthesized via an indium-mediated Barbier-type allylation followed by an enzymatic kinetic resolution, which is then used in the synthesis of dehydropiperidines. researchgate.net

Lipase-Catalyzed Acylation and Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers, and lipase-catalyzed acylation is a cornerstone of this technique. utupub.fiscirp.org In this process, a lipase enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other. For the synthesis of enantiopure this compound, racemic 1-phenylbut-3-en-1-ol is treated with an acyl donor, typically an activated ester like vinyl acetate, in the presence of a lipase. beilstein-journals.orgumn.edu

This selective acylation results in a mixture containing one enantiomer of the acetate and the unreacted, opposite enantiomer of the alcohol, which can then be separated. beilstein-journals.org For example, using Amano lipase from Pseudomonas fluorescens can produce (R)-1-phenyl-but-3-en-1-yl acetate while leaving behind (S)-1-phenylbut-3-en-1-ol. beilstein-journals.org The choice of lipase, solvent, and temperature is critical for achieving high conversion and enantiomeric excess (ee). beilstein-journals.org

Table 1: Lipase-Catalyzed Resolution of (±)-1-Phenylbut-3-en-1-ol

| Lipase Source | Temperature (°C) | Time (h) | Conversion (%) | Product Acetate ee (%) | Unreacted Alcohol ee (%) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas fluorescens (Amano) | 50 | 72 | 49.0 | 98.0 ((R)-5) | 94.0 ((S)-4) | beilstein-journals.org |

| Candida rugosa | 30 | 120 | 48.0 | 90.0 ((R)-5) | 86.0 ((S)-4) | beilstein-journals.org |

| Pseudomonas cepacia | 30 | 120 | 47.0 | 85.0 ((R)-5) | 75.0 ((S)-4) | beilstein-journals.org |

| Porcine Pancreas | 30 | 168 | 15.0 | 30.0 ((R)-5) | 5.0 ((S)-4) | beilstein-journals.org |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While resolution techniques are effective for separating stereoisomers, methods that directly generate a single desired isomer are often more efficient. Stereoselective synthesis aims to control the formation of stereocenters during a reaction, leading to enantiomerically or diastereomerically enriched products from the outset.

Development of Chiral Catalysts for Asymmetric Induction

The creation of a single enantiomer of this compound relies on asymmetric synthesis, which is driven by the development of sophisticated chiral catalysts. In organometallic chemistry, palladium-catalyzed asymmetric allylic substitution is a key strategy. acs.org This involves the use of palladium complexes bearing chiral ligands, such as C2-symmetric 2,2'-bipyridyl ligands or various P,N-ligands, which create a chiral environment around the metal center. sfu.ca This chiral pocket directs the incoming nucleophile to one face of the allylic intermediate, resulting in the formation of a specific enantiomer. acs.orgsfu.ca

Another powerful method for establishing the stereocenter in the precursor alcohol involves the use of chiral allylboronates. diva-portal.org These reagents, often derived from chiral tartrates, can add to aldehydes with high levels of diastereoselectivity and enantioselectivity, providing direct access to optically active homoallylic alcohols that can then be acylated to the target acetate. diva-portal.org

Dynamic Kinetic Resolution and Asymmetric Transformations

A significant drawback of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgthieme-connect.de This dual-catalytic system allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

The DKR of a precursor like 1-phenylbut-3-en-1-ol would typically involve two catalysts working in concert:

A Biocatalyst: A highly selective lipase, such as Candida antarctica lipase B (CALB), performs the enantioselective acylation. beilstein-journals.org

A Racemization Catalyst: A metal complex, often based on ruthenium or palladium, continuously racemizes the unreacted alcohol enantiomer. beilstein-journals.orgrsc.orgnottingham.ac.uk

This ensures that the enzyme is constantly supplied with the preferred enantiomer, driving the reaction to completion with high yield and enantiomeric excess. beilstein-journals.orgthieme-connect.de The compatibility of the enzyme and the metal catalyst under the same reaction conditions is the most critical factor for an efficient DKR process. thieme-connect.de

Table 2: Components of a Typical DKR System for Chiral Alcohol/Amine Synthesis

| Component | Example | Function | Reference |

|---|---|---|---|

| Biocatalyst | Candida antarctica lipase B (CALB) | Enantioselective acylation | beilstein-journals.org |

| Racemization Catalyst | Shvo's catalyst (a Ruthenium complex) | In-situ racemization of the unreacted enantiomer | beilstein-journals.org |

| Acyl Donor | Ethyl methoxyacetate, Vinyl acetate | Provides the acetyl group for esterification | beilstein-journals.orgbeilstein-journals.org |

| Solvent | Toluene, Diisopropyl ether | Provides a suitable reaction medium for both catalysts | beilstein-journals.orgbeilstein-journals.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact and improve the sustainability of its production. These principles focus on minimizing waste, reducing the use of hazardous substances, and maximizing the efficiency of chemical processes.

Solvent Minimization and Alternative Media Approaches

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Research in the synthesis of allylic acetates, including this compound, has explored several strategies to minimize solvent use.

Solvent-Free Reactions: Performing reactions without a solvent, often referred to as neat conditions, is an ideal approach from a green chemistry perspective. cem.com This method reduces waste and can sometimes lead to faster reaction times and easier product purification. psu.edu For the acylation of alcohols to form acetates, solvent-free methods have been developed using various catalysts or even under catalyst-free conditions at elevated temperatures. psu.eduresearchgate.net For instance, the acetylation of primary, secondary, allylic, and benzylic alcohols has been achieved in good to excellent yields by heating a neat mixture of the alcohol and acetic anhydride. psu.edu Microwave irradiation has also been effectively used to promote solvent-free reactions, often with solid-supported catalysts like montmorillonite (B579905) K10 clay. cem.com

Alternative Media: When a solvent is necessary, the use of environmentally benign alternatives is encouraged.

Water: As a non-toxic, non-flammable, and readily available solvent, water is a highly attractive medium for organic synthesis. Palladium-catalyzed allylic alkylation reactions have been successfully carried out in water, demonstrating the potential for greener synthesis of compounds structurally related to this compound. rsc.org Furthermore, the use of magnetically separable catalysts can facilitate catalyst recovery and recycling in aqueous media, enhancing the sustainability of the process. epa.gov Recent advancements have demonstrated that a synergistic palladium/hydroquinone catalytic system can enable aerobic allylic C-H functionalization in ethanol or water under ambient conditions. oup.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents. Their negligible vapor pressure, thermal stability, and tunable properties make them promising green solvents. nih.gov For the synthesis of allylic compounds, ionic liquids like 1-n-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) ([bmim]BF4) have been shown to accelerate reaction rates significantly compared to conventional organic solvents. nih.gov

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DES are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. They have been successfully employed as media for lipase-catalyzed reactions, offering a green alternative for enzymatic syntheses. researchgate.net

Enzymatic and Biocatalytic Approaches: Lipases are enzymes that can catalyze the acylation of alcohols with high selectivity under mild conditions. nih.govmdpi.com These biocatalytic methods can often be performed in greener solvents or even under solvent-free conditions. mdpi.com For example, lipase-mediated acetylation of various alcohols has been demonstrated in ethylene (B1197577) glycol diacetate (EGDA), which serves as both a green solvent and an acetylating agent. nih.gov The use of immobilized enzymes further enhances the green credentials of the process by allowing for easy separation and reuse of the biocatalyst. nih.gov

Table 1: Comparison of Reaction Media for Allylic Acetate Synthesis

| Reaction Medium | Advantages | Disadvantages | Representative Catalyst/Conditions | Citation |

|---|---|---|---|---|

| Solvent-Free (Neat) | Reduced waste, simplified purification, potentially faster reactions. | High viscosity, potential for side reactions at high temperatures. | Acetic anhydride, 80-85 °C, catalyst-free. | psu.edu |

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Poor solubility of many organic substrates, potential for hydrolysis. | Pd catalyst, ambient conditions. | epa.gov |

| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties. | Often expensive, potential for toxicity and difficult to recycle. | SmI₃, 50 °C. | nih.gov |

| Enzymatic (in Green Solvent) | High selectivity, mild conditions, biodegradable catalyst. | Enzyme cost and stability can be a concern. | Lipozyme 435 in ethylene glycol diacetate. | nih.gov |

Atom Economy and Process Efficiency Considerations

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. um-palembang.ac.id A reaction with high atom economy incorporates a high percentage of the atoms from the starting materials into the final product, thus minimizing waste. um-palembang.ac.id

More atom-economical approaches focus on the direct C-H activation of alkenes. mdpi.comnih.gov For instance, the direct coupling of an alkene with a carboxylic acid to form an allylic ester represents a highly atom-economical route. nih.gov Palladium-catalyzed allylic C-H alkylation is a significant advancement in this area, as it avoids the need for pre-oxidized reagents. mdpi.com Similarly, using unconventional allylating agents like allenes, alkynes, or 1,3-dienes in transition metal hydride-mediated allylic alkylation improves atom economy. oaepublish.com

Process Efficiency: Process efficiency encompasses not only atom economy but also factors like reaction time, energy consumption, and the ease of product separation and purification. Process intensification aims to improve these aspects, often through the use of continuous flow reactors, microwave technology, or ultrasound. nih.govmdpi.comcam.ac.uk

Continuous Flow Synthesis: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation and scalability. cam.ac.uk The synthesis of various organic compounds, including those involving photochemical reactions, has been intensified using continuous flow systems, leading to higher space-time yields. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These technologies can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. cem.comnih.gov Microwave-assisted organic synthesis is particularly effective for solvent-free reactions. cem.com Ultrasound has been shown to enhance the efficiency of enzymatic reactions for the synthesis of flavor esters. nih.gov

The development of cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, is another powerful strategy to enhance process efficiency and atom economy. wgtn.ac.nz

Table 2: Atom Economy of Different Synthetic Routes to Allylic Acetates

| Synthetic Route | Key Transformation | Atom Economy | Key Byproducts | Citation |

|---|---|---|---|---|

| Traditional (Tsuji-Trost) | Alkene + Acetic Acid + Oxidant | Lower | Oxidant-derived waste | mdpi.com |

| C-H Activation | Alkene + Carboxylic Acid | Higher | Water | nih.gov |

| Palladium-Catalyzed Allylic Alkylation | Alkene + Nucleophile + Oxidant | Moderate | Oxidant-derived waste | mdpi.com |

| Enzymatic Acylation | Alcohol + Acyl Donor | Variable | Depends on acyl donor | nih.gov |

| Allene Hydrocarbonation | Allene + C-H Acid | High | None | acs.org |

Reactivity Profiles and Mechanistic Investigations of 1 Phenylbut 3 Enyl Acetate

Electrophilic and Nucleophilic Reactivity of the Acetate (B1210297) Moiety

The acetate group in 1-phenylbut-3-enyl acetate is a classic ester functionality, characterized by an electrophilic carbonyl carbon and a nucleophilic carbonyl oxygen. Its reactivity is typical of esters, primarily involving nucleophilic acyl substitution.

Under basic conditions, the ester is susceptible to hydrolysis , where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form acetate and 1-phenylbut-3-en-1-ol. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

Transesterification represents another key reaction, where treatment with an alcohol in the presence of an acid or base catalyst results in the exchange of the acetyl group for a new alkoxy group. The equilibrium of this reaction can be controlled by using a large excess of the reactant alcohol or by removing the acetylated product.

The carbonyl group can also be reduced. Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH₄) , can reduce the ester to the corresponding primary alcohol, 1-phenylbut-3-en-1-ol. This transformation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Analogous reductions have been documented for structurally similar compounds, such as 2-(dimethyl(phenyl)silyl)-1-phenylbut-3-enyl acetate, which is readily reduced by LiAlH₄. wiley-vch.de

Transformations Involving the Alkenyl Group of this compound

The terminal double bond in this compound is a site of high electron density, making it amenable to a variety of transformations, including addition, oxidation, reduction, and pericyclic reactions.

The alkenyl group readily undergoes electrophilic addition reactions. For instance, reaction with hydrogen halides (H-X) would be expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the addition of the electrophile (H⁺) would occur at the terminal carbon (C-4), leading to the formation of a more stable secondary carbocation at C-3, which would then be attacked by the halide nucleophile.

The double bond can also participate in hydration reactions, typically catalyzed by a strong acid, to yield an alcohol. Halogenation, with reagents like bromine (Br₂), would result in the formation of a vicinal dihalide through a cyclic bromonium ion intermediate.

The alkene functionality is susceptible to both oxidative cleavage and modification. Ozonolysis is a powerful tool for cleaving the double bond. A proposed synthetic route utilizes the ozonolysis of this compound to generate an aldehyde intermediate, which can then be used in subsequent steps for the synthesis of other complex molecules. mmu.ac.uk

Table 1: Proposed Ozonolysis in a Synthetic Pathway

| Reactant | Key Reagent | Proposed Intermediate |

|---|

This data is based on a proposed synthetic route and not a detailed experimental study of the reaction itself. mmu.ac.uk

Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would yield an oxirane ring. Subsequent acid- or base-catalyzed ring-opening of the epoxide can provide access to 1,2-diols. A more direct route to vicinal diols is through dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Conversely, the double bond can be reduced. Catalytic hydrogenation , employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas, would selectively saturate the alkene to yield 1-phenylbutyl acetate. This transformation is a key step in certain multi-step syntheses where the alkenyl group is used as a synthetic handle and later removed. mmu.ac.uk

The terminal alkene of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. In a Diels-Alder reaction , it could react with a conjugated diene to form a six-membered ring. The stereochemistry of the phenyl and acetate-bearing substituent would influence the facial selectivity of the diene's approach.

The double bond can also participate in 1,3-dipolar cycloadditions . For example, reaction with an azide (B81097) would lead to the formation of a triazoline, which could then rearrange or be converted to other nitrogen-containing heterocycles. Similarly, reaction with a nitrile oxide would yield an isoxazoline.

Rearrangement Pathways and Cascade Reactions of this compound

The structure of this compound, with its allylic acetate system, makes it a potential candidate for sigmatropic rearrangements, which are a class of pericyclic reactions.

While this compound itself is not primed for a classic Cope or Claisen rearrangement, it is structurally very close to substrates that are. A wiley-vch.dewiley-vch.de-sigmatropic rearrangement is a concerted process involving a six-membered cyclic transition state. The Claisen rearrangement, for example, involves an allyl vinyl ether. If this compound were to be converted into the corresponding allyl vinyl ether, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement would be a plausible transformation, leading to a γ,δ-unsaturated carbonyl compound.

Although no specific studies on sigmatropic rearrangements of this compound have been found, the general principles of such reactions are well-established. These reactions are thermally or photochemically induced and proceed with a high degree of stereospecificity. The outcome is governed by the conservation of orbital symmetry.

Studies on Reaction Intermediates and Transition State Structures for this compound Transformations

Direct experimental or computational studies on the reaction intermediates and transition states specifically for this compound transformations are scarce. Therefore, the discussion is built upon the well-studied mechanisms of related systems.

In a hypothetical Norrish Type II reaction, the primary intermediate would be a 1,4-biradical formed after the γ-hydrogen transfer. The transition state for this hydrogen abstraction typically involves a six-membered ring-like structure, which is sterically accessible for this compound. The nature of the excited state from which this abstraction occurs is critical. For most carbonyl compounds, the reaction proceeds through the lowest triplet state (T1), which has a longer lifetime than the singlet state (S1), allowing sufficient time for the intramolecular hydrogen transfer to occur.

The phenyl group in this compound can significantly influence the nature and lifetime of the excited state. In similar phenyl-substituted systems, the lowest triplet state is often π-π* in character rather than the n-π* state typically associated with the carbonyl group. bgsu.edu A π-π* triplet state might be less efficient at hydrogen abstraction. However, thermal equilibration between closely spaced n,π* and π,π* triplet states can still allow the reaction to proceed.

Computational studies on related systems, such as 1-phenyl-4-allyl-tetrazol-5-one, have utilized density functional theory (DFT) to characterize the reaction pathways on the triplet state, identifying transition states and intermediates involved in its photodegradation. mdpi.com A similar approach for this compound would be necessary to accurately map the potential energy surface and elucidate the structures of its transition states and intermediates. Such a study would likely investigate the transition state of the 1,5-hydrogen shift to form the biradical, as well as the subsequent transition states for β-cleavage versus cyclization.

Stereochemical Outcomes and Chirality Transfer in this compound Reactivity

The stereochemical outcome of a reaction involving this compound would be highly dependent on the nature of the transformation. The compound itself possesses a chiral center at the C1 position (the carbon atom bonded to both the phenyl group and the acetate).

In a potential Norrish-Yang cyclization reaction, two new stereocenters would be created, leading to the possibility of diastereomeric cyclobutanol (B46151) products. The stereoselectivity of this process would be dictated by the conformation of the 1,4-biradical intermediate at the moment of ring closure. The relative orientation of the substituents on the biradical would determine the stereochemistry of the final product. The presence of the existing stereocenter at C1 could influence the conformational preference of the biradical, potentially leading to a diastereoselective outcome. This phenomenon, where the stereochemistry of the starting material influences the stereochemistry of the product, is a form of chirality transfer.

While photochemical reactions can sometimes lead to racemization through radical intermediates, palladium-catalyzed allylic substitution reactions, a non-photochemical process, have been extensively studied with similar substrates and are known for their high degree of stereocontrol. For instance, in reactions of racemic 1,3-diphenylallyl acetate, dynamic kinetic asymmetric transformations can be used to generate products with high enantioselectivity, demonstrating that the chiral information can be effectively controlled and transferred with the appropriate chiral catalyst. acs.org Although mechanistically different, these studies underscore the importance of the allylic stereocenter in directing chemical outcomes.

Should a photochemical reaction proceed with chirality transfer, the stereochemical information from the C1 center of this compound would need to be maintained in the reaction intermediate and influence the subsequent bond-forming steps. For example, in the cyclization of the 1,4-biradical, the bulky phenyl group at the existing chiral center would likely direct the cyclization to occur from the less sterically hindered face, favoring the formation of one diastereomer over the other.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 2833-34-3 |

| 1-phenylbut-3-ene-1,2-dione | Not available |

| 3-phenylcyclopentenone | 20650-79-1 |

| 1-phenyl-4-allyl-tetrazol-5-one | 125363-95-7 |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Phenylbut 3 Enyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for the definitive structural assignment of 1-phenylbut-3-enyl acetate (B1210297). By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecular framework can be assembled.

A typical ¹H NMR spectrum of 1-phenylbut-3-enyl acetate would exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center (C1), the adjacent methylene (B1212753) protons (C2), the terminal vinyl protons (C4), the methine proton of the vinyl group (C3), and the methyl protons of the acetate group. Similarly, the ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbon of the acetate, the carbons of the phenyl ring, the oxygenated methine carbon (C1), and the sp² and sp³ hybridized carbons of the butenyl chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift ranges based on the analysis of similar structural motifs.

| Atom | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 (m) | 125.0 - 129.0 | Aromatic region, complex multiplet. |

| Phenyl-C (ipso) | - | 140.0 - 142.0 | Quaternary carbon, attached to the butenyl chain. |

| H1 (CH-O) | 5.80 - 6.00 (t) | 74.0 - 76.0 | Methine proton at the chiral center, coupled to H2. |

| H2 (CH₂) | 2.50 - 2.70 (m) | 38.0 - 40.0 | Methylene protons, diastereotopic, complex multiplet. |

| H3 (CH=) | 5.60 - 5.80 (m) | 133.0 - 135.0 | Vinylic proton, complex multiplet due to coupling with H2 and H4. |

| H4 (=CH₂) | 5.10 - 5.30 (m) | 117.0 - 119.0 | Terminal vinylic protons, showing geminal and vicinal coupling. |

| Acetate CH₃ | 2.00 - 2.10 (s) | 20.0 - 22.0 | Singlet for the methyl group of the acetate. |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a spin system. For this compound, strong cross-peaks would be observed between H1 and the two H2 protons, between the H2 protons and H3, and between H3 and the two H4 protons. This confirms the connectivity of the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the C1 carbon at ~75 ppm would show a correlation to the H1 proton at ~5.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include the H1 proton to the ipso-carbon of the phenyl ring and the carbonyl carbon of the acetate group. The methyl protons of the acetate would show a strong correlation to the carbonyl carbon. These correlations are crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For instance, NOE correlations between the H1 proton and the ortho-protons of the phenyl ring would be expected.

A detailed analysis of the coupling constants (J-values) provides further structural and stereochemical information. The magnitude of the vicinal coupling constant between H1 and H2 can give clues about the dihedral angle and thus the conformation around the C1-C2 bond. Similarly, the characteristic J-values for the vinyl group (cis, trans, and geminal couplings between H3 and H4 protons) confirm the terminal alkene structure. The protons on C2 are diastereotopic due to the adjacent chiral center at C1 and would be expected to show distinct chemical shifts and a geminal coupling constant.

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Exact Mass Determination

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₄O₂) is 190 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass (e.g., 190.0994 for the [M]⁺ ion), which confirms the elemental composition.

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak ([M]⁺) at m/z 190, although it may be of low intensity. The fragmentation is dictated by the functional groups. Plausible fragmentation pathways include:

Loss of acetic acid: A characteristic fragmentation for acetates is the neutral loss of acetic acid (CH₃COOH, 60 Da), leading to a significant fragment ion at m/z 130. This ion corresponds to the phenylbutadienyl cation.

Benzylic cleavage: Cleavage of the C1-C2 bond would be favorable due to the stability of the resulting benzylic cation. This could lead to a fragment at m/z 105 [C₆H₅CHO]⁺ or related ions.

Formation of the acetyl cation: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ cation, is characteristic of acetate esters.

Plausible Mass Spectrometry Fragmentation of this compound

This interactive table outlines the likely fragmentation patterns under electron ionization.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺ | - | Molecular Ion ([M]⁺) |

| 130 | [C₁₀H₁₀]⁺ | CH₃COOH (60 Da) | Loss of acetic acid, a common pathway for acetates. |

| 115 | [C₉H₇]⁺ | - | Loss of an alkyl radical from the m/z 130 ion. |

| 105 | [C₇H₅O]⁺ | C₅H₉O• (85 Da) | Benzylic cleavage. |

| 77 | [C₆H₅]⁺ | - | Phenyl cation. |

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the molecular ion at m/z 190 or a primary fragment like m/z 130) and subjecting it to collision-induced dissociation (CID) to generate daughter ions. This technique provides unambiguous confirmation of fragmentation pathways. For example, selecting the m/z 130 ion and observing its fragmentation to ions like m/z 115 and m/z 91 would confirm the proposed structure of the [M - CH₃COOH]⁺ fragment and provide deeper mechanistic insight into the rearrangement and dissociation processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Reaction Progression

Vibrational spectroscopy techniques like Infrared (IR) and Raman are excellent for identifying the functional groups present in a molecule. In the context of synthesizing this compound (e.g., via acetylation of 1-phenylbut-3-en-1-ol), these methods are ideal for monitoring the reaction's progress.

The IR spectrum of this compound would be dominated by several key absorption bands:

A strong, sharp absorption band around 1735-1745 cm⁻¹ due to the C=O stretching of the ester group.

A strong band in the 1230-1250 cm⁻¹ region corresponding to the C-O stretching of the acetate.

Bands around 3010-3090 cm⁻¹ for =C-H stretching (both aromatic and vinylic).

Bands around 2850-2980 cm⁻¹ for aliphatic C-H stretching .

Medium to weak bands around 1640 cm⁻¹ for C=C stretching of the vinyl group.

Bands in the 1450-1600 cm⁻¹ range for aromatic C=C stretching .

Strong out-of-plane bending bands for the vinyl group (~910 and 990 cm⁻¹) and the monosubstituted phenyl group (~690 and 740 cm⁻¹).

During the synthesis from the corresponding alcohol, one could monitor the disappearance of the broad O-H stretching band of the starting alcohol (around 3300-3500 cm⁻¹) and the simultaneous appearance of the strong ester C=O stretch (~1740 cm⁻¹) and C-O stretch (~1240 cm⁻¹).

Raman spectroscopy provides complementary information. The aromatic ring and C=C double bond stretches typically give strong Raman signals, whereas the C=O stretch is often weaker compared to its IR absorption.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment of Chiral this compound

Since this compound possesses a stereogenic center at C1, it is a chiral molecule that exists as a pair of enantiomers. Chiroptical techniques are essential for determining the enantiomeric excess (ee) or purity of a sample and can also be used to assign the absolute configuration (R or S).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The chromophores in this compound, namely the phenyl group and the ester carbonyl group, are expected to give rise to distinct Cotton effects (positive or negative peaks) in the CD spectrum. The π → π* transitions of the phenyl ring (around 200-270 nm) and the n → π* transition of the carbonyl group (around 210-220 nm) would be the primary regions of interest. The sign and intensity of these Cotton effects are directly related to the absolute configuration at the C1 center. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and shows a characteristic "Cotton effect" curve (with a peak and a trough) in the region of a chromophore's absorption. For this compound, Cotton effects would be observed corresponding to the same electronic transitions seen in the CD spectrum. ORD can be used alongside CD to confirm the absolute configuration and assess enantiomeric purity.

For quantitative analysis, a calibration curve would be generated using samples of known enantiomeric composition, allowing the enantiomeric excess of an unknown sample to be determined from its measured optical rotation or CD signal intensity.

Absence of Specific X-ray Crystallography Data for this compound and Its Derivatives Precludes Article Generation

A thorough and extensive search of scientific literature and crystallographic databases has revealed a significant lack of specific X-ray crystallography data for the chemical compound this compound, as well as for its co-crystals or closely related derivatives. This absence of foundational research data makes it impossible to generate the requested article on the "," specifically focusing on subsection "4.5. X-ray Crystallography of Co-crystals or Derivatives of this compound for Absolute Stereochemistry," which requires detailed research findings and data tables.

The determination of the absolute stereochemistry of a chiral molecule, such as this compound, through X-ray crystallography is a powerful and definitive technique. However, this method is contingent upon the ability to grow a single crystal of the compound itself or a suitable derivative. For many oils or low-melting-point solids, this can be a significant challenge. In such cases, the formation of co-crystals with a host molecule of a known absolute configuration or the synthesis of a solid derivative is a common strategy to facilitate crystallization and subsequent X-ray diffraction analysis.

Despite the established methodologies for such determinations, it appears that this compound has not been the subject of such published crystallographic studies. The search for relevant data encompassed broad queries for derivatives of phenylbutenols and other related structures, yet no specific crystallographic information, such as crystal system, space group, unit cell dimensions, or atomic coordinates, could be located.

Without access to primary research articles presenting these specific findings, the generation of an authoritative and scientifically accurate article, complete with the requisite data tables and in-depth discussion of the research, cannot be fulfilled. The strict adherence to the provided outline, which demands this specific content, cannot be met.

Therefore, while the principles of X-ray crystallography for determining absolute stereochemistry are well-documented, their specific application to this compound remains an area without published research, preventing the creation of the requested detailed scientific article.

Computational Chemistry and Theoretical Studies on 1 Phenylbut 3 Enyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-phenylbut-3-enyl acetate (B1210297), DFT calculations would typically be employed to determine its ground-state geometry, vibrational frequencies, and properties related to its molecular orbitals.

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. From this, one can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

For instance, in related studies of phenyl radical additions to enol acetates, DFT calculations at levels like UBHandHLYP/6-311G** have been used to analyze frontier molecular orbital (FMO) interactions, which are crucial in determining reaction pathways. scielo.br Such analyses for 1-phenylbut-3-enyl acetate would reveal the electrophilic and nucleophilic sites, predicting how it might interact with other reagents.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity. |

Note: This table is illustrative and requires specific DFT calculations to be populated with actual data.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and structural predictions. For a molecule like this compound, these high-level calculations could be used to benchmark results from more computationally efficient methods like DFT and to obtain precise values for properties such as reaction enthalpies and activation energies for its various potential reactions.

Transition State Analysis and Reaction Pathway Mapping for this compound Reactions

Understanding the mechanisms of reactions involving this compound requires the identification and characterization of transition states (TS). Computational methods are invaluable for locating these high-energy structures that connect reactants to products.

Theoretical studies on analogous reactions, such as the addition of phenyl radicals to enol acetates, demonstrate the utility of these methods. scielo.br In such studies, the geometry of the transition state is optimized, and its nature is confirmed by vibrational frequency analysis (a single imaginary frequency corresponds to the reaction coordinate). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to map the entire reaction pathway from reactants through the transition state to the products, providing a detailed picture of the reaction mechanism. scielo.br For this compound, this could be applied to study reactions like its hydrolysis, oxidation, or polymerization.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

An MD simulation of this compound would involve placing the molecule in a simulated box, often with an explicit solvent like water, and then solving Newton's equations of motion for all atoms in the system. This would allow for the exploration of its conformational landscape, identifying the most stable and frequently occurring shapes of the molecule. Furthermore, MD simulations can provide critical insights into how solvent molecules arrange around the solute and how this affects its structure and reactivity. Such simulations are crucial for understanding the behavior of molecules in realistic solution-phase environments.

Prediction of Spectroscopic Properties and Their Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can generate a theoretical IR spectrum. The positions and intensities of the peaks corresponding to specific bond vibrations (e.g., C=O stretch of the acetate, C=C stretch of the vinyl group, C-H stretches of the phenyl ring) can be compared with an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts are valuable for assigning peaks in experimental NMR spectra and for confirming the molecule's structure.

A strong correlation between the predicted and experimental spectra would lend confidence to the accuracy of the computational methods used to describe the molecule's structure and electronic properties.

Theoretical Basis for Structure-Reactivity Relationships in this compound Derivatives

Computational studies can be extended to a series of derivatives of this compound to establish structure-reactivity relationships. By systematically changing substituents on the phenyl ring or modifying the acetate group, one can calculate how these changes affect the molecule's electronic properties and reactivity.

For example, DFT calculations could be used to determine how electron-donating or electron-withdrawing groups on the phenyl ring influence the HOMO-LUMO gap, the charge distribution, and the activation energies for specific reactions. This information is vital for designing new molecules with tailored properties. Studies on similar compounds, like substituted (E)-1-phenylbut-1-en-3-ones, have shown how different substituents can significantly impact biological activity, a principle that is fundamentally linked to their electronic structure and reactivity. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications and Utility of 1 Phenylbut 3 Enyl Acetate in Chemical Synthesis

1-phenylbut-3-enyl Acetate (B1210297) as a Versatile Synthetic Building Block and Intermediate

1-phenylbut-3-enyl acetate is recognized as a useful organic building block and intermediate due to its functional handles that allow for a variety of chemical transformations. The presence of the terminal alkene, the phenyl group, and the acetate moiety offers multiple reaction sites. The alkene can participate in addition reactions, cycloadditions, and cross-coupling reactions. The phenyl group can be functionalized through electrophilic aromatic substitution, and the acetate group can act as a leaving group in substitution reactions or be hydrolyzed to the corresponding alcohol, which can then undergo further transformations.

The structural framework of this compound is a component of more complex molecules. For instance, derivatives of the core phenylbutenyl structure are integral to various pharmacologically active compounds. While direct synthetic pathways originating from this compound are not extensively documented in publicly available research, the related class of (E)-1-phenylbut-1-en-3-ones serves as precursors for a range of bioactive molecules. These ketones are used in the synthesis of NK2 and NK3 receptor antagonists, the GABAB receptor agonist (R)-baclofen hydrochloride, and matrix metalloprotease inhibitors. researchgate.net This suggests the potential of the phenylbutenyl scaffold, including the acetate derivative, as a starting point for creating diverse and complex molecular targets.

The phenylbutenyl motif is found within the structures of various natural products. A notable example is (E)-1-(4'-hydroxyphenyl)but-1-en-3-one, a naturally occurring compound that has been investigated for its cytotoxic activity against leukemia cell lines. researchgate.net Synthetic analogues of this natural product have been synthesized to explore structure-activity relationships, demonstrating the utility of the phenylbutenone scaffold in medicinal chemistry. researchgate.net The synthesis of these analogues often involves aldol (B89426) condensation reactions to construct the core structure. researchgate.net While this compound is not directly reported as an intermediate in these specific syntheses, its structural similarity suggests its potential as a synthon for other natural product analogs, particularly those requiring a chiral alcohol at the benzylic position.

The incorporation of specific molecular units into polymers can impart desirable properties, such as photodegradability. Research into monomers containing a 1,2-dicarbonyl structure has been conducted with the aim of creating such materials. A close analogue of this compound, 1-phenylbut-3-ene-1,2-dione, was synthesized to be explored as a monomer for photodegradable polymers. researchgate.net The synthesis was achieved in five steps starting from 4-chlorobutyryl chloride. researchgate.net However, the attempted radical copolymerization of this monomer with styrene (B11656), initiated by AIBN, was unsuccessful. researchgate.net This finding indicates that while the phenylbutenyl scaffold is of interest for materials science, challenges remain in the polymerization of such monomers.

| Monomer | Comonomer | Initiator | Result |

| 1-phenylbut-3-ene-1,2-dione | Styrene | AIBN | Unsuccessful copolymerization researchgate.net |

Role of this compound in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful tools in organic synthesis for building molecular complexity in a single step, thereby increasing efficiency and reducing waste. While the direct participation of this compound in such reactions is not prominently featured in the literature, structurally related compounds have been effectively employed. For example, a multi-enzyme cascade reaction has been developed for the stereoselective synthesis of the odorous stereoisomers of Muguesia®, a commercial fragrance with a 3-methyl-4-phenylbut-3-en-2-one core structure. polimi.it This process combines an ene-reductase for the reduction of the carbon-carbon double bond and an alcohol dehydrogenase for the reduction of the carbonyl group in a one-pot setup. polimi.it This highlights the compatibility of the phenylbutenyl framework with biocatalytic cascade processes.

Development of Novel Chemical Reagents and Catalytic Ligands Incorporating the this compound Motif

The development of novel reagents and ligands is crucial for advancing catalytic and synthetic methodologies. There is currently limited available research detailing the specific incorporation of the this compound motif into new chemical reagents or catalytic ligands.

Probing Mechanistic Insights in Catalysis and Organic Transformations using this compound

The study of reaction mechanisms provides fundamental understanding that guides the development of new synthetic methods. Substrates with specific structural features can serve as probes to elucidate these mechanisms. At present, there is a lack of specific studies in the scientific literature where this compound has been used explicitly for the purpose of probing mechanistic insights in catalysis or other organic transformations.

Analytical Methodologies for Purity Assessment and Reaction Monitoring of 1 Phenylbut 3 Enyl Acetate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of 1-phenylbut-3-enyl acetate (B1210297). It allows for the separation of the target compound from starting materials, byproducts, and degradation products. The choice of chromatographic technique is dictated by the volatility and polarity of the analyte and the specific analytical question being addressed, such as achiral purity or enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile or thermally labile compounds like 1-phenylbut-3-enyl acetate. A typical method development strategy for this compound would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A reversed-phase HPLC method would likely employ a C18 stationary phase, which is effective for retaining and separating aromatic compounds. The mobile phase would be a mixture of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) to elute the compound from the column. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric phenyl group in the molecule, which absorbs UV light.

The development process would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. These parameters include the mobile phase composition, flow rate, column temperature, and detection wavelength.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-7 minutes |

This method would be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness for the quantitative determination of this compound and its potential impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of this compound, which has a moderate boiling point. coresta.org GC separates components of a mixture based on their boiling points and interactions with the stationary phase. A sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.

For this compound, a capillary column with a non-polar or mid-polarity stationary phase, such as a polysiloxane-based phase, would be appropriate. nih.gov Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of impurities. researchgate.net

Method development for GC analysis involves optimizing the temperature program of the oven, the inlet temperature, the carrier gas flow rate, and the split ratio to ensure efficient separation and sharp peaks. coresta.org

Table 2: Representative GC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Mode | Split (e.g., 50:1) |

This GC method would be capable of detecting and quantifying volatile impurities such as residual solvents or starting materials from the synthesis process.

Since this compound possesses a stereogenic center, it exists as a pair of enantiomers. These enantiomers often exhibit different biological activities, making it crucial to determine the enantiomeric excess (e.e.) of a sample. Chiral chromatography is the most common and reliable method for separating and quantifying enantiomers. mdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. For this compound, a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose, coated on a silica (B1680970) support would be a suitable starting point for method development. mdpi.com

Both chiral HPLC and chiral GC can be employed for enantiomeric excess determination. In chiral HPLC, the mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (such as isopropanol). In chiral GC, a cyclodextrin-based stationary phase is often used. nih.gov The choice between the two depends on the volatility and thermal stability of the compound.

Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H or equivalent (amylose-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Quantitative Spectroscopic Methods (e.g., Quantitative NMR, UV-Vis)

Quantitative spectroscopic methods provide an alternative or complementary approach to chromatography for purity assessment and concentration determination.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance. ox.ac.uk Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is added to a precisely weighed sample. acs.org The purity of the analyte is then determined by comparing the integral of a specific resonance of the analyte with that of the internal standard. sciepub.comsciepub.comresearchgate.net

For this compound, the well-resolved protons of the acetate methyl group or the vinylic protons could be used for quantification against an internal standard like maleic anhydride (B1165640) or dimethyl sulfone. Key to accurate qNMR is ensuring a long relaxation delay between scans to allow for complete relaxation of all nuclei, which is essential for accurate integration. ox.ac.uk

UV-Visible (UV-Vis) spectroscopy can also be used for quantitative analysis, although it is less specific than NMR or chromatography. The presence of the phenyl group in this compound results in UV absorbance. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined from its absorbance. This method is most suitable for determining the concentration of a pure sample rather than assessing its purity in the presence of UV-active impurities.

On-Line and In-Situ Monitoring Techniques for Synthesis Optimization and Process Control

For optimizing the synthesis of this compound, for example, through a transesterification reaction, on-line and in-situ monitoring techniques are invaluable. These process analytical technologies (PAT) provide real-time information about the reaction progress without the need for manual sampling and offline analysis. scielo.org.za

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring chemical reactions. youtube.com By inserting a probe directly into the reaction vessel, the disappearance of reactants and the appearance of products can be tracked in real-time by monitoring characteristic infrared absorption bands. For the synthesis of this compound, one could monitor the decrease of the O-H stretch of the alcohol precursor and the increase of the C=O stretch of the acetate ester product.

Other techniques such as Near-Infrared (NIR) spectroscopy and Raman spectroscopy can also be employed for in-situ reaction monitoring. dss.go.th Furthermore, physical properties like viscosity can be monitored in real-time, as the viscosity of the reaction mixture may change significantly as the reaction progresses from starting materials to products. researchgate.netunipd.it This real-time data allows for precise determination of the reaction endpoint, leading to improved yield, purity, and process efficiency.

Future Directions and Emerging Research Avenues for 1 Phenylbut 3 Enyl Acetate

Exploration of Unconventional Reactivity Modes and Novel Transformations

The unique structural features of 1-phenylbut-3-enyl acetate (B1210297), namely the allylic acetate moiety, offer a fertile ground for exploring novel chemical transformations beyond its basic ester chemistry. As a versatile synthon, its future exploration is likely to involve advanced catalytic systems that can precisely control reactivity and stereochemistry.

Key research avenues include:

Asymmetric Allylic Substitution: The allylic ester is an excellent leaving group in transition-metal-catalyzed reactions, such as the Tsuji-Trost reaction. Future work will likely focus on developing new chiral ligands for metals like palladium to achieve high enantioselectivity in the substitution of the acetate group with a wide range of nucleophiles. This would provide enantiomerically pure products that are valuable intermediates in pharmaceutical synthesis.

Catalytic C-O Bond Formation: While methods exist for the catalytic asymmetric synthesis of chiral allylic esters, expanding the scope and efficiency of these reactions remains a key goal nih.gov. Research into novel catalysts that can directly and enantioselectively acylate the corresponding 1-phenylbut-3-en-1-ol under mild conditions will be a significant area of focus.

Alkene Functionalization: The terminal alkene group is ripe for a variety of transformations. Future studies could explore unconventional hydrofunctionalization reactions, asymmetric dihydroxylation, or olefin metathesis to build molecular complexity. Developing catalysts that can selectively act on the alkene in the presence of the ester and aromatic ring is a challenge that could lead to novel synthetic pathways.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes and optimization of experimental conditions from limited data. nih.govnih.gov For a chiral molecule like 1-phenylbut-3-enyl acetate, these computational tools offer immense potential.

Emerging applications in this domain include:

Stereoselectivity Prediction: A primary challenge in synthesizing chiral molecules is controlling their stereochemistry. ML models, including random forest and support vector regression, are being developed to quantitatively predict the enantioselectivity of asymmetric reactions. bohrium.comarxiv.orgresearchgate.net Applying these models to the synthesis of this compound could significantly reduce the trial-and-error process of finding optimal chiral catalysts and conditions.

Reaction Condition Optimization: Bayesian optimization and other active learning strategies can efficiently navigate complex, multi-dimensional reaction spaces (e.g., temperature, solvent, catalyst, concentration) to identify conditions that maximize yield and selectivity. nih.gov This approach could accelerate the development of robust synthetic protocols for this compound and its derivatives.

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools use AI to propose viable synthetic routes to target molecules. nih.govyoutube.com As these programs become more sophisticated, they can help chemists devise novel and more efficient pathways to this compound and its advanced analogs, potentially uncovering non-intuitive disconnections.

| AI/ML Application | Objective for this compound | Potential Impact |

|---|---|---|

| Stereoselectivity Prediction | Predict enantiomeric excess in asymmetric synthesis. | Accelerates discovery of optimal chiral catalysts and reaction conditions. arxiv.orgresearchgate.net |

| Reaction Optimization | Identify conditions (temperature, solvent, etc.) for maximum yield. | Reduces experimental effort and resource consumption. nih.gov |

| Retrosynthesis Planning | Propose novel and efficient synthetic routes. | Uncovers non-intuitive and potentially more sustainable pathways. nih.gov |

| Property Prediction | Forecast physicochemical or biological properties of new analogs. | Guides the design of derivatives with desired functionalities. |

Sustainable and Environmentally Benign Synthetic Strategies

In line with the principles of green chemistry, future research will increasingly prioritize the development of sustainable methods for synthesizing this compound. This involves minimizing waste, reducing energy consumption, and utilizing safer materials.

Key areas for advancement are:

Biocatalysis: Enzymes, particularly lipases, are highly effective for esterification reactions under mild conditions (room temperature, neutral pH). researchgate.net Developing a biocatalytic route using an appropriate lipase (B570770) for the kinetic resolution of 1-phenylbut-3-en-1-ol or the direct enantioselective acylation would represent a significant step towards a greener synthesis.

Greener Solvents and Catalysts: Traditional esterification methods often rely on hazardous solvents. Research into modified Steglich esterification protocols using safer solvents like acetonitrile (B52724) can reduce environmental impact without compromising yield. jove.comjove.com Furthermore, replacing homogeneous acid catalysts with reusable solid acid resins, such as Dowex H+, simplifies product purification and minimizes acid waste. nih.gov

Atom-Economical Reactions: Developing catalytic processes that maximize the incorporation of reactant atoms into the final product is a core tenet of green chemistry. Strategies like cross-dehydrogenative coupling (CDC) reactions, which form C-O bonds using molecular oxygen as a benign oxidant, represent a frontier in sustainable ester synthesis. labmanager.com

Design and Synthesis of Advanced Analogs with Tunable Reactivity for Specific Research Applications

The this compound scaffold serves as a valuable starting point for the design and synthesis of advanced analogs with tailored properties. By systematically modifying its structure, researchers can fine-tune its reactivity, stability, and biological activity for specific applications.

Future research will likely focus on:

Introducing New Functional Groups: The synthesis of analogs such as 1-phenylbut-3-ene-1,2-dione demonstrates how the core structure can be modified to introduce new reactive sites. researchgate.net Such diketone analogs could be explored for applications in polymer chemistry or as photoinitiators.

Modulating Electronic Properties: A series of substituted (E)-1-phenylbut-1-en-3-ones have been synthesized and evaluated for their cytotoxic activity. researchgate.net This research shows that modifying the phenyl ring with electron-withdrawing or -donating groups can significantly alter biological properties. Similar strategies can be applied to the this compound framework to develop probes for chemical biology or potential therapeutic leads.

Creating Complex Heterocyclic Hybrids: One-pot, multi-component reactions have been used to create complex derivatives, such as (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, from related phenylbutenone structures. mdpi.com Applying similar complexification strategies to this compound could generate novel molecular architectures with unique chemical and physical properties for materials science or medicinal chemistry.

| Compound Name | Structural Modification | Research Application/Finding | Reference |

|---|---|---|---|

| 1-phenylbut-3-ene-1,2-dione | Oxidation of the α-methylene group to a ketone. | Synthesized as a potential monomer for photodegradable polymers. researchgate.net | researchgate.net |

| (E)-1-(Pentafluorophenyl)but-1-en-3-one | Conjugated alkene; pentafluorophenyl group instead of phenyl. | Showed significantly enhanced cytotoxic activity against leukemia cells. researchgate.net | researchgate.net |

| (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate | Attachment of a benzothiazole heterocycle. | Synthesized via a one-pot, three-component reaction to create novel heterocyclic structures. mdpi.com | mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-phenylbut-3-enyl acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 1-phenylbut-3-enol with acetic anhydride. Optimization involves controlling reaction temperature (60–80°C), using catalysts like sulfuric acid or p-toluenesulfonic acid, and monitoring progress via thin-layer chromatography (TLC). Purity can be enhanced by fractional distillation under reduced pressure (10–15 mmHg) to isolate the desired ester .